4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine

Description

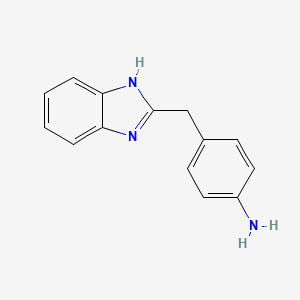

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. The structure of this compound consists of a benzimidazole ring fused with a phenylamine group, making it a unique and versatile compound.

Properties

IUPAC Name |

4-(1H-benzimidazol-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNSYWRFRQUUYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70296599 | |

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99206-51-6 | |

| Record name | 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70296599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine typically involves the condensation of 1,2-phenylenediamine with an aldehyde, followed by cyclization to form the benzimidazole ring. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs microwave synthesis, which offers better yields and reduced reaction times compared to conventional heating .

Industrial Production Methods: Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenylamine group allows for electrophilic and nucleophilic substitution reactions, which can be used to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogens or other substituents to the phenylamine group.

Scientific Research Applications

Anticancer Agents

Research indicates that derivatives of benzoimidazole, including 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine, exhibit significant anticancer properties. For instance, studies have shown that compounds containing the benzoimidazole structure can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A notable case involves the synthesis of benzoimidazole derivatives that act as potent inhibitors of protein tyrosine phosphatases, which are implicated in cancer progression .

Antiviral Activity

The compound has also been evaluated for its antiviral potential. Certain derivatives were found to exhibit activity against viruses such as hepatitis C and HIV. The mechanism often involves interaction with viral proteins or inhibition of viral replication pathways .

Antihypertensive Properties

This compound and related compounds have been investigated for their antihypertensive effects. In particular, studies demonstrate that these compounds can act as non-peptide angiotensin II receptor antagonists, providing a therapeutic avenue for managing hypertension .

Enzyme Inhibition

Research has identified that certain derivatives of this compound serve as effective inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. The IC50 values reported for these compounds indicate strong inhibitory activity, suggesting their potential use in cancer therapy .

DNA Interaction

The affinity of benzoimidazole derivatives for DNA has been studied using ethidium bromide displacement assays. These studies reveal that some compounds can intercalate into DNA, potentially leading to cytotoxic effects on rapidly dividing cells .

Coordination Chemistry

This compound has been utilized in the synthesis of metal complexes that exhibit interesting magnetic and electronic properties. For example, complexes formed with copper(II) acetate have been characterized spectroscopically and show promise for applications in catalysis and materials science .

Antimicrobial Activity

The compound's derivatives have been tested for antimicrobial properties against various pathogens. Studies indicate that certain formulations display significant antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit serine proteases or other enzymes involved in disease pathways . The exact mechanism depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Benzimidazole: The parent compound with a simpler structure.

2-(4′-Amidino-4-hydroxybiphenyl-3-yl)-1H-benzimidazole-5-amidine: Known for its potent biological activity.

N-Methyl-1,3,4-thiadiazole-2-amine and 4-methyl-1,2,4-triazole-3(4H)-thione derivatives of benzimidazoles: Synthesized for their antioxidant activity.

Uniqueness: 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine stands out due to its unique combination of the benzimidazole ring and phenylamine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in diverse applications make it a valuable compound in research and industry.

Biological Activity

4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine, also known by its CAS number 99206-51-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety linked to a phenylamine group, which is significant for its biological interactions. The structure can be represented as follows:

Anticancer Properties

Research has indicated that derivatives of benzimidazole compounds, including this compound, exhibit anticancer activity. A study highlighted the synthesis of N-(4-{[4-(1H-benzimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides that demonstrated significant inhibition of heparanase, an enzyme implicated in cancer metastasis. The reported IC50 values ranged from 0.23 to 0.29 µM, indicating potent activity against this target .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study focusing on benzimidazole derivatives, it was found that these compounds inhibited the metabolic growth of various bacteria, suggesting potential applications as antimicrobial agents .

The mechanism through which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition : The compound acts as an inhibitor of heparanase, thereby affecting tumor progression and metastasis.

- DNA Affinity : Studies have shown that similar benzimidazole derivatives exhibit affinity for DNA, which may contribute to their anticancer effects by interfering with DNA replication and repair .

Synthesis and Characterization

A series of studies have focused on the synthesis of this compound and its analogs. For instance, the reaction of anthranilic acid with o-phenylenediamine in polyphosphoric acid yielded the target compound with a yield of approximately 31% .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to predict the electronic properties and stability of the compound. These studies suggest that the benzimidazole ring contributes significantly to the overall stability and reactivity of the molecule, enhancing its potential biological activity .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 0.23 - 0.29 | Heparanase inhibition |

| Other Benzimidazole Derivatives | Antimicrobial | Varies | Enzyme inhibition |

Q & A

Q. What are the primary synthetic routes for 4-(1H-Benzoimidazol-2-ylmethyl)-phenylamine, and how do they differ in experimental setup?

The compound can be synthesized via the Phillips reaction , which involves condensation of o-phenylenediamine derivatives with organic acids (e.g., formic acid) under acidic conditions. This method proceeds through sequential acylation and cyclization steps . Alternative pathways may use aldehydes or ketones as carbonyl sources, requiring catalysts like HCl or H₂SO₄. Key variables include reaction temperature (typically 100–120°C), solvent choice (water or ethanol), and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization or column chromatography .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- FT-IR : To confirm the presence of NH₂ (stretch ~3400 cm⁻¹) and benzimidazole C=N (stretch ~1600 cm⁻¹).

- ¹H/¹³C NMR : For structural elucidation, particularly distinguishing aromatic protons (δ 6.5–8.5 ppm) and methylene groups (δ ~4.5 ppm) in the benzimidazolylmethyl moiety.

- Elemental Analysis : To verify purity and stoichiometry (C, H, N content).

- Melting Point : Reported as ~250°C, serving as a preliminary purity indicator .

Q. How does the solubility profile of this compound influence its handling in laboratory settings?

The compound exhibits limited solubility in polar solvents (e.g., water) due to its aromatic and planar benzimidazole core. It is more soluble in DMSO, DMF, or dichloromethane, necessitating these solvents for reactions or biological assays. Solubility challenges may require sonication or elevated temperatures during dissolution .

Advanced Research Questions

Q. What green chemistry approaches can optimize the synthesis of this compound?

Recent advancements emphasize solvent-free synthesis or use of CO₂/H₂ systems to replace traditional mineral acids. For example, cyclization of o-phenylenediamine derivatives under CO₂ pressure (1–5 atm) with H₂ as a reductant achieves higher yields (up to 85%) and reduces waste . Microwave-assisted synthesis is another efficient method, reducing reaction times from hours to minutes .

Q. How can functionalization of the benzimidazole core enhance the compound’s applicability in materials science?

Introducing sulfanyl (-S-) or hydrazine-carbothioamide groups at the 2-position of benzimidazole (via nucleophilic substitution or condensation) modifies electronic properties, enabling applications in:

- Coordination chemistry : As ligands for transition metals (e.g., Cu²⁺, Zn²⁺).

- Polymer composites : Enhancing thermal stability in polyimide matrices (glass transition temperatures >300°C) .

Q. What methodologies resolve contradictions in reported biological activity data for benzimidazole derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) often arise from structural variations (e.g., halogen substituents) or assay conditions. Researchers should:

Q. How do thermal analysis techniques assess the compound’s stability in high-temperature applications?

TGA (Thermogravimetric Analysis) reveals decomposition onset temperatures (~300°C), while DSC (Differential Scanning Calorimetry) identifies phase transitions. For composite materials, embedding the compound in rigid polyimide matrices (e.g., PMDA/ODA) improves thermo-oxidative resistance, critical for aerospace or electronic components .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.